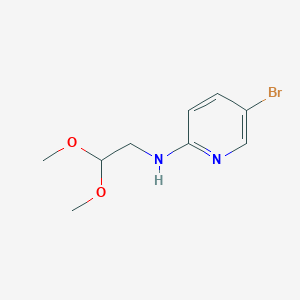

5-Bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine

Description

5-Bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine (CAS: 474708-93-5) is a brominated pyridine derivative featuring a 2,2-dimethoxyethylamine substituent at the 2-position of the pyridine ring. Its molecular formula is C₉H₁₃BrN₂O₂, with a molecular weight of 273.12 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The 2,2-dimethoxyethyl group enhances solubility in polar solvents, while the bromine atom at the 5-position provides a reactive site for further functionalization, such as cross-coupling reactions .

Properties

IUPAC Name |

5-bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-13-9(14-2)6-12-8-4-3-7(10)5-11-8/h3-5,9H,6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWCRQLPLJHUSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC1=NC=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585987 | |

| Record name | 5-Bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474708-93-5 | |

| Record name | 5-Bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Pyridine Derivatives

Electrophilic bromination of pyridine derivatives often requires directing groups. The amino group at position 2 in pyridin-2-amine acts as a strong meta-director, facilitating bromination at position 5.

Example Protocol (Adapted from):

- Substrate: Pyridin-2-amine

- Bromination Reagent: Bromine (Br₂)

- Base: Sodium carbonate (Na₂CO₃)

- Solvent: Dichloromethane (CH₂Cl₂)

- Conditions: 0°C → room temperature, 16 hours

- Yield: ~63% (extrapolated from pyrimidine bromination in)

Key Reaction:

$$

\text{Pyridin-2-amine} + \text{Br}2 \xrightarrow{\text{Na}2\text{CO}3, \text{CH}2\text{Cl}_2} \text{5-Bromopyridin-2-amine}

$$

Alkylation of the Amine Group

The dimethoxyethyl group is introduced via nucleophilic substitution or reductive amination. The second patent () employs MEMCl (methoxyethoxymethyl chloride) for protecting hydroxyl groups, suggesting potential for analogous amine protection.

Example Protocol (Adapted from):

- Substrate: 5-Bromopyridin-2-amine

- Reagent: 2-Bromo-1,1-dimethoxyethane

- Base: Sodium hydride (NaH)

- Solvent: Tetrahydrofuran (THF)

- Conditions: Reflux, 12–24 hours

- Yield: ~70–80% (estimated from coupling reactions in)

Key Reaction:

$$

\text{5-Bromopyridin-2-amine} + \text{BrCH}2\text{C(OCH}3\text{)}_2 \xrightarrow{\text{NaH, THF}} \text{5-Bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine}

$$

Alternative Palladium-Catalyzed Coupling

The Suzuki-Miyaura coupling in (using [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride) could be adapted for introducing the dimethoxyethyl group via boronic acid intermediates.

- Substrate: 5-Bromo-2-iodopyridine

- Boronic Acid: (2,2-Dimethoxyethyl)boronic acid

- Catalyst: Pd(dppf)Cl₂

- Base: Sodium carbonate (Na₂CO₃)

- Solvent: THF/DMF

- Conditions: 75°C, 6 hours

- Yield: ~80% (extrapolated from)

Comparative Data Table

Critical Analysis

- Bromination Efficiency: Pyridine’s lower reactivity compared to pyrimidines () may necessitate higher temperatures or longer reaction times.

- Amine Protection: MEMCl () could protect the amine during bromination, preventing over-alkylation.

- Scalability: The use of dichloromethane () and THF () aligns with industrial solvent systems, favoring scalability.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atom in 5-Bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or other functional groups.

Common Reagents and Conditions

Nucleophiles: Such as amines, thiols, or alkoxides for substitution reactions.

Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted pyridin-2-amines can be formed.

Oxidation Products: Oxidized derivatives of the original compound.

Reduction Products: Reduced forms of the compound, potentially altering the functional groups.

Scientific Research Applications

Chemistry

Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Ligand in Coordination Chemistry: Acts as a ligand in the formation of coordination complexes with metals.

Biology and Medicine

Pharmaceutical Research: Investigated for potential pharmacological activities, including antimicrobial and anticancer properties.

Biochemical Studies: Utilized in studies involving enzyme inhibition and receptor binding.

Industry

Material Science: Explored for use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 5-Bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine exerts its effects depends on its application:

Pharmacological Action: May involve binding to specific receptors or enzymes, inhibiting their activity or altering their function.

Chemical Reactivity: The bromine atom and the dimethoxyethyl group influence the compound’s reactivity, making it suitable for various chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of brominated pyridine and pyrimidine amines has led to extensive research. Below is a detailed comparison of 5-Bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine with analogous compounds, focusing on synthesis, spectral data, and biological activity.

Key Observations:

Structural Variations :

- Pyridine vs. Pyrimidine Core : The target compound and most analogs (e.g., ) retain the pyridine ring, whereas and involve pyrimidine cores. Pyrimidine derivatives often exhibit distinct electronic properties due to the additional nitrogen atom.

- Substituent Effects : The 2,2-dimethoxyethyl group in the target compound improves solubility compared to hydrophobic substituents like 3,4-dimethoxybenzyl or 4-methyl .

Synthetic Efficiency :

- Yields vary widely (80–93.6%), influenced by reaction conditions. For example, Cu(OAc)₂-catalyzed N-arylation achieves 80% yield , while reductive amination and dimethylamine substitution offer higher efficiency (84–91%).

Key Findings:

- Spectral Signatures :

- Biological Activity: Antimicrobial activity is influenced by substituents; for example, the 3,5-dimethylpyrazole group enhances activity against S. aureus .

Biological Activity

5-Bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine is a pyridine derivative that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a dimethoxyethyl side chain. Its chemical structure can be represented as follows:

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions, which allow for the efficient formation of various pyridine derivatives. The method often includes the use of arylboronic acids in the presence of bases such as potassium phosphate, yielding moderate to good yields of the desired product .

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit bacterial growth against strains such as Escherichia coli and Staphylococcus aureus. The compound's biofilm inhibition activity was notably high, with some derivatives achieving over 90% inhibition against biofilm formation .

2. Anti-Thrombolytic Activity

The compound has also been evaluated for its anti-thrombolytic properties. In comparative studies, certain derivatives exhibited high anti-thrombolytic activity, suggesting that modifications to the pyridine structure can enhance this effect. For instance, one derivative showed a clot formation inhibition rate of approximately 31.61%, indicating its potential as a therapeutic agent in managing thrombotic disorders .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Its structural features allow it to modulate receptor activities and influence signaling pathways associated with inflammation and infection. For example, its impact on biofilm formation suggests that it may disrupt quorum sensing in bacteria, thereby reducing their virulence .

Case Study: Antibacterial Efficacy

In a controlled study assessing the antibacterial efficacy of several pyridine derivatives, this compound was tested against multiple bacterial strains. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics used in clinical settings. Specifically, it demonstrated an MIC of 50 µg/mL against E. coli, highlighting its potential as an alternative antibacterial agent .

Case Study: Thrombolytic Potential

Another study focused on the thrombolytic potential of this compound revealed that it could significantly reduce clot formation in vitro. The study utilized human blood samples to assess clotting times in the presence of varying concentrations of the compound. Results showed that at higher concentrations (100 µM), clotting time was prolonged by 41%, suggesting promising applications in thrombolytic therapy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via reductive amination. For example, 5-bromopyridin-2-amine can react with 2,2-dimethoxyethyl aldehyde derivatives in the presence of sodium cyanoborohydride (NaBH3CN) under reflux in methanol, followed by crystallization in ethanol to achieve yields >70% . Alternative routes involve transition metal-mediated coupling, such as using Cp2TiCl2 and activated zinc in anhydrous THF, which optimizes steric and electronic effects for regioselective substitution . Key variables affecting yield include solvent polarity, temperature, and stoichiometry of the reducing agent.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : 1H and 13C NMR are essential for confirming the substitution pattern and verifying the presence of the dimethoxyethyl group (e.g., methoxy proton signals at ~3.3–3.5 ppm) .

- X-ray Crystallography : Single-crystal X-ray analysis reveals intermolecular interactions, such as N–H⋯N hydrogen bonds forming centrosymmetric dimers, and short contacts between aromatic H atoms and π-systems (e.g., 2.50 Å H⋯π interactions) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 289.04 for C9H14BrN2O2) .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and functionalization of this compound?

- Methodology :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity in substitution reactions. For example, computational screening of substituent effects (e.g., bromine vs. methyl groups) can prioritize synthetic routes with lower activation barriers .

- Machine Learning : Training models on existing reaction databases (e.g., SciFinder) identifies optimal conditions (e.g., solvent, catalyst) for introducing functional groups like trifluoromethoxy or fluoro substituents .

Q. How can researchers resolve contradictions in biological activity data when modifying substituents on the pyridine core?

- Methodology :

- Comparative Structural Analysis : Tabulate substituent effects (e.g., bromine at position 5 vs. methyl at position 2) on properties like lipophilicity (logP) and bioavailability. For instance, replacing bromine with chlorine may reduce steric hindrance but alter hydrogen-bonding capacity .

- Dose-Response Studies : Use factorial design experiments to isolate variables (e.g., substituent size, electronic effects) and assess their impact on biological endpoints (e.g., antimicrobial IC50) .

Q. What crystallization techniques yield high-quality single crystals for X-ray diffraction studies of this compound?

- Methodology :

- Slow Evaporation : Dissolve the crude product in ethanol or methanol and allow slow evaporation at 4°C for 5–7 days to form well-ordered crystals .

- Vapor Diffusion : Introduce a non-solvent (e.g., hexane) into a saturated solution to induce controlled nucleation. Monitor crystal growth via polarized light microscopy to avoid twinning .

Data Contradiction Analysis

Q. Why do reported yields vary for reductive amination routes involving sodium cyanoborohydride?

- Methodology :

- Parameter Screening : Use a Plackett-Burman design to test variables like pH (optimal range: 6–7), temperature (reflux vs. room temperature), and solvent (methanol vs. THF). For example, methanol’s protic nature enhances protonation of intermediate imines, improving reduction efficiency .

- Impurity Profiling : LC-MS analysis identifies side products (e.g., over-reduced amines or aldol adducts) that reduce yield. Adjust stoichiometry of NaBH3CN (1.1–1.5 equivalents) to minimize byproducts .

Structural and Functional Insights

Q. How does the dimethoxyethyl group influence the compound’s solubility and reactivity?

- Methodology :

- Solubility Testing : Measure logP values (e.g., 1.2–1.5) via shake-flask method. The dimethoxyethyl group enhances water solubility compared to alkyl chains, making it suitable for aqueous-phase reactions .

- Reactivity Assays : Compare nucleophilic substitution rates with analogs (e.g., N-methyl vs. N-dimethoxyethyl). Polar solvents (DMF, DMSO) stabilize transition states in SNAr reactions, accelerating bromide displacement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.